molecular formula C8H18N2 B13813361 Imidazolidine, 4,4-dimethyl-1-isopropyl- CAS No. 64038-70-6

Imidazolidine, 4,4-dimethyl-1-isopropyl-

Cat. No.: B13813361
CAS No.: 64038-70-6
M. Wt: 142.24 g/mol
InChI Key: QXUJBJZYDXUZSN-UHFFFAOYSA-N
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Description

Imidazolidine, 4,4-dimethyl-1-isopropyl- is a heterocyclic compound with the molecular formula C8H18N2. It is a derivative of imidazolidine, characterized by the presence of two methyl groups and an isopropyl group attached to the nitrogen atoms. This compound is known for its polar, basic nature and is commonly used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazolidine, 4,4-dimethyl-1-isopropyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-isopropyl-4,4-dimethylimidazolidine with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Imidazolidine, 4,4-dimethyl-1-isopropyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazolidine compounds .

Scientific Research Applications

Imidazolidine, 4,4-dimethyl-1-isopropyl- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imidazolidine, 4,4-dimethyl-1-isopropyl- involves its interaction with specific molecular targets and pathways. The compound’s basic nature allows it to form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine: The parent compound, lacking the methyl and isopropyl groups.

    4,4-Dimethylimidazolidine: Similar structure but without the isopropyl group.

    1-Isopropylimidazolidine: Lacks the two methyl groups.

Uniqueness

Imidazolidine, 4,4-dimethyl-1-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl and isopropyl groups enhances its stability and reactivity, making it valuable in various applications .

Properties

CAS No.

64038-70-6

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

4,4-dimethyl-1-propan-2-ylimidazolidine

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-8(3,4)9-6-10/h7,9H,5-6H2,1-4H3

InChI Key

QXUJBJZYDXUZSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(NC1)(C)C

Origin of Product

United States

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